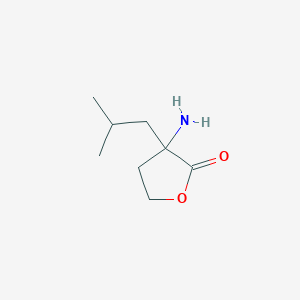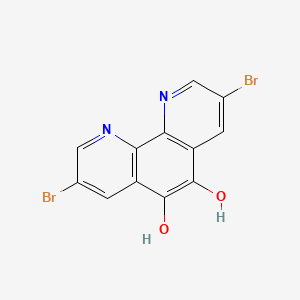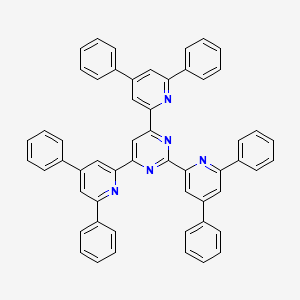
2,2'-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with two diphenyl-1,2,4-triazine groups, making it a subject of interest in coordination chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazine rings or the bipyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.
Industry: Its unique structural properties make it a candidate for use in materials science, including the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism by which 2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine exerts its effects involves its ability to coordinate with metal ions. The bipyridine core and triazine rings provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler analog with only the bipyridine core, lacking the triazine groups.
1,10-Phenanthroline: Another ligand with a similar coordination ability but different structural features.
Triazine-based Ligands: Compounds with triazine rings but different core structures.
Uniqueness
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine stands out due to its combination of bipyridine and triazine groups, providing a unique set of coordination sites and structural properties. This makes it particularly versatile in forming complexes with a wide range of metal ions, enhancing its applicability in various scientific fields.
Eigenschaften
CAS-Nummer |
581806-34-0 |
|---|---|
Molekularformel |
C40H26N8 |
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
3-[4-[2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridin-4-yl]pyridin-2-yl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C40H26N8/c1-5-13-27(14-6-1)35-37(29-17-9-3-10-18-29)45-47-39(43-35)33-25-31(21-23-41-33)32-22-24-42-34(26-32)40-44-36(28-15-7-2-8-16-28)38(46-48-40)30-19-11-4-12-20-30/h1-26H |
InChI-Schlüssel |
LORDGSYJXNLLTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CC(=C3)C4=CC(=NC=C4)C5=NC(=C(N=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)

![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)



![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)


![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)
